molecular formula C28H31BrN4O6 B11508418 (3-Bromo-4-methoxyphenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone

(3-Bromo-4-methoxyphenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11508418
M. Wt: 599.5 g/mol
InChI Key: WLFDRZLNBYBMIM-UHFFFAOYSA-N
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Description

5-[4-(3-BROMO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE is a complex organic compound that features a piperazine ring, a nitroaniline moiety, and multiple methoxy and bromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-BROMO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 3-Bromo-4-methoxybenzoyl chloride: This can be achieved by reacting 3-bromo-4-methoxybenzoic acid with thionyl chloride.

    Formation of the piperazine intermediate: The benzoyl chloride is then reacted with piperazine to form the 3-bromo-4-methoxybenzoylpiperazine intermediate.

    Coupling with nitroaniline: The intermediate is then coupled with 2-nitroaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-BROMO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

5-[4-(3-BROMO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Materials Science: The compound can be explored for its potential use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, particularly in the context of drug-receptor interactions.

Mechanism of Action

The mechanism of action of 5-[4-(3-BROMO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The nitroaniline moiety may also play a role in the compound’s biological activity by interacting with cellular enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3-BROMO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the piperazine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H31BrN4O6

Molecular Weight

599.5 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H31BrN4O6/c1-37-25-9-5-20(17-22(25)29)28(34)32-14-12-31(13-15-32)21-6-7-24(33(35)36)23(18-21)30-11-10-19-4-8-26(38-2)27(16-19)39-3/h4-9,16-18,30H,10-15H2,1-3H3

InChI Key

WLFDRZLNBYBMIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)Br)[N+](=O)[O-])OC

Origin of Product

United States

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